PF-06459988

Catalog No.
S539183
CAS No.
1428774-45-1
M.F
C19H22ClN7O3
M. Wt
431.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-06459988

CAS Number

1428774-45-1

Product Name

PF-06459988

IUPAC Name

1-[(3R,4R)-3-[[5-chloro-2-[(1-methylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxymethyl]-4-methoxypyrrolidin-1-yl]prop-2-en-1-one

Molecular Formula

C19H22ClN7O3

Molecular Weight

431.9 g/mol

InChI

InChI=1S/C19H22ClN7O3/c1-4-15(28)27-7-11(14(9-27)29-3)10-30-18-16-13(20)6-21-17(16)24-19(25-18)23-12-5-22-26(2)8-12/h4-6,8,11,14H,1,7,9-10H2,2-3H3,(H2,21,23,24,25)/t11-,14+/m1/s1

InChI Key

ODMXWZROLKITMS-RISCZKNCSA-N

SMILES

CN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OCC4CN(CC4OC)C(=O)C=C

Solubility

Soluble in DMSO, not in water

Synonyms

PF-06459988; PF06459988; PF 06459988; PF-6459988; PF 6459988; PF6459988.

Canonical SMILES

CN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OCC4CN(CC4OC)C(=O)C=C

Isomeric SMILES

CN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OC[C@H]4CN(C[C@@H]4OC)C(=O)C=C

Description

The exact mass of the compound 1-((3R,4R)-3-(((5-chloro-2-((1-methyl-1H-pyrazol-4-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)methyl)-4-methoxypyrrolidin-1-yl)prop-2-en-1-one is 431.1473 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-06459988 is a potent and selective irreversible inhibitor targeting the epidermal growth factor receptor, specifically designed to combat mutations associated with non-small cell lung cancer. Its chemical structure features a pyrrolopyrimidine core, which is integral to its mechanism of action against the T790M mutation of the epidermal growth factor receptor. This mutation often leads to resistance against first-generation epidermal growth factor receptor inhibitors, making PF-06459988 a valuable therapeutic candidate in oncology.

, including:

  • Acylation: The introduction of an acrylamide moiety that facilitates covalent binding.
  • Reduction: The nitro group is reduced to form an aniline derivative, which is crucial for subsequent reactions.
  • Formation of Pyrrolopyrimidine: The core structure is synthesized through a series of reactions involving pyrimidine derivatives and piperazine intermediates.

These reactions are critical for achieving the desired potency and selectivity against mutant forms of the epidermal growth factor receptor .

In biological assays, PF-06459988 has demonstrated significant potency against various epidermal growth factor receptor mutations, particularly T790M. It exhibits a high degree of selectivity over wild-type epidermal growth factor receptor, making it less likely to cause side effects associated with non-selective inhibitors. The compound has shown:

  • IC50 Values: Potent inhibition in enzymatic assays, with IC50 values in the low nanomolar range.
  • Cellular Efficacy: Effective in reducing proliferation and inducing apoptosis in lung cancer cell lines harboring resistant mutations .

The synthesis of PF-06459988 involves multiple steps:

  • Preparation of Intermediates: Starting materials include various piperazine derivatives and pyrimidine compounds.
  • Covalent Bond Formation: The acrylamide moiety is introduced through acylation reactions, followed by cyclization to form the pyrrolopyrimidine core.
  • Purification: Final products are purified using chromatographic techniques to ensure high purity and yield.

The detailed synthetic pathway allows for scalability and reproducibility in producing PF-06459988 for clinical use .

PF-06459988 is primarily investigated for its application in treating non-small cell lung cancer, particularly in patients with mutations that confer resistance to existing therapies. Its unique mechanism of action positions it as a potential treatment option for:

Additionally, ongoing studies are exploring its use in other malignancies where epidermal growth factor receptor signaling plays a critical role .

Interaction studies have focused on understanding how PF-06459988 binds to the epidermal growth factor receptor and its effects on downstream signaling pathways. Key findings include:

  • Binding Affinity: High affinity for mutant forms of the receptor as compared to wild-type.
  • Signal Transduction: Inhibition of downstream signaling pathways associated with cell proliferation and survival, leading to enhanced apoptosis in cancer cells.

These studies underline the importance of PF-06459988 in targeted cancer therapy and its potential role in overcoming resistance mechanisms .

Several compounds share structural or functional similarities with PF-06459988, particularly those designed to inhibit mutant forms of the epidermal growth factor receptor. Notable examples include:

Compound NameStructure TypeTarget MutationsIC50 (nM)Unique Features
OsimertinibThird-generation inhibitorT790M0.5Selective for T790M; approved for clinical use
WZ4002Covalent inhibitorT790M30Forms covalent bond; less selective than PF-06459988
NaquotinibSmall molecule heterocycleL858R/T790M/C797S0.063Multi-targeted approach; effective against multiple mutations
AbivertinibIrreversible inhibitorL858R/T790M/C797S0.1Designed for triple-mutant inhibition

PF-06459988 stands out due to its unique pyrrolopyrimidine core, which enhances its selectivity and potency against specific mutant forms while sparing wild-type receptors .

PF-06459988 is characterized by the molecular formula C₁₉H₂₂ClN₇O₃ with a molecular weight of 431.88 grams per mole [1] [3] [6]. This compound belongs to the class of third-generation epidermal growth factor receptor tyrosine kinase inhibitors and represents a significant advancement in targeted cancer therapeutics [23]. The molecular composition reveals a complex heterocyclic structure containing nineteen carbon atoms, twenty-two hydrogen atoms, one chlorine atom, seven nitrogen atoms, and three oxygen atoms [29].

The compound's Chemical Abstracts Service registry number is 1428774-45-1, providing unique identification in chemical databases [1] [6]. The molecular weight of 431.88 daltons positions PF-06459988 within the optimal range for small molecule drug candidates, conforming to drug-like properties established by medicinal chemistry principles [5].

ParameterValue
Molecular FormulaC₁₉H₂₂ClN₇O₃
Molecular Weight431.88 g/mol
Chemical Abstracts Service Number1428774-45-1
PubChem Compound Identifier71535003
Predicted Density1.50 g/cm³

Stereochemical Configuration: (3R,4R)-Pyrrolidine Core

The stereochemical architecture of PF-06459988 features a crucial (3R,4R)-pyrrolidine core that dictates the compound's three-dimensional structure and biological activity [1] [23] [29]. This specific stereochemical configuration is essential for the molecule's selective binding to mutant forms of epidermal growth factor receptor while maintaining minimal activity against wild-type receptors [16].

The pyrrolidine ring adopts an envelope conformation typical of five-membered cyclic alkylamines [28]. The (3R,4R) configuration refers to the absolute stereochemistry at positions 3 and 4 of the pyrrolidine ring, where both substituents adopt the R configuration according to Cahn-Ingold-Prelog priority rules [24]. This stereochemical arrangement is critical for positioning the acrylamide warhead in the optimal orientation for covalent bond formation with the target cysteine residue [15].

The importance of this specific stereochemical configuration is highlighted by the existence of the (3S,4S) enantiomer, designated as (3S,4S)-PF-06459988, which demonstrates significantly reduced biological activity [2]. This stereochemical selectivity underscores the precise three-dimensional requirements for effective target engagement and demonstrates the sophisticated structure-activity relationships governing this class of compounds [23].

Stereochemical ParameterConfiguration
Position 3 of PyrrolidineR
Position 4 of PyrrolidineR
Overall Configuration(3R,4R)
Ring ConformationEnvelope

Key Functional Groups: Pyrrolo[2,3-d]pyrimidine Scaffold, Acrylamide Warhead

PF-06459988 incorporates two fundamental structural motifs that define its pharmacological profile: a pyrrolo[2,3-d]pyrimidine scaffold and an acrylamide warhead [1] [13] [23]. The pyrrolo[2,3-d]pyrimidine core serves as the primary recognition element that enables selective binding to the adenosine triphosphate binding site of epidermal growth factor receptor kinases [8] [13].

The pyrrolo[2,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, frequently employed in the design of kinase inhibitors due to its ability to form canonical hydrogen bonding interactions with the hinge region of protein kinases [13] [20]. This bicyclic heterocycle consists of a pyrimidine ring fused to a pyrrole ring, creating a planar aromatic system that can effectively mimic the purine base of adenosine triphosphate [8].

The acrylamide warhead constitutes the electrophilic component responsible for irreversible covalent bond formation with nucleophilic cysteine residues in the target protein [10] [14] [23]. Acrylamide derivatives represent the most prevalent class of covalent warheads in kinase inhibitor design, accounting for the majority of covalent kinase inhibitors due to their balanced reactivity and selectivity profiles [10]. The α,β-unsaturated amide functionality provides sufficient electrophilicity to react with cysteine thiol groups while maintaining adequate stability under physiological conditions [14].

The 5-chloro substitution on the pyrrolo[2,3-d]pyrimidine ring enhances the binding affinity and selectivity profile of the compound [1] [23]. Additionally, the molecule incorporates a 1-methyl-1H-pyrazol-4-yl moiety that contributes to the overall binding interactions and pharmacokinetic properties [1] [29].

Functional GroupRoleCharacteristics
Pyrrolo[2,3-d]pyrimidineRecognition elementHinge binding, adenosine triphosphate mimetic
Acrylamide warheadCovalent modifierElectrophilic, cysteine-reactive
5-Chloro substituentSelectivity enhancerHalogen bonding, hydrophobic interactions
Pyrazole moietyAuxiliary bindingHydrogen bonding, solubility modulation

Spectroscopic Identification: Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry, and X-ray Crystallography Data

The structural characterization of PF-06459988 has been extensively documented through multiple spectroscopic and crystallographic techniques, providing comprehensive validation of its molecular architecture [16] [21] [23]. Nuclear magnetic resonance spectroscopy has been employed to confirm the connectivity and stereochemistry of the molecule, while high-resolution mass spectrometry provides precise molecular weight determination and fragmentation patterns [1] [31].

X-ray crystallography studies have yielded high-resolution three-dimensional structures of PF-06459988 in complex with epidermal growth factor receptor mutant forms [15] [21] [22]. The crystal structure with PDB identifier 5HG7 reveals the compound bound to epidermal growth factor receptor harboring L858R, T790M, and V948R mutations, providing detailed insights into the binding mode and covalent interaction mechanism [21]. These crystallographic studies demonstrate that the pyrrolo[2,3-d]pyrimidine scaffold forms critical hydrogen bonds with the hinge region, while the acrylamide warhead is positioned for nucleophilic attack by Cys797 [15] [22].

The Simplified Molecular Input Line Entry System representation of PF-06459988 is: CN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OC[C@H]4CN(C[C@@H]4OC)C(=O)C=C [1] [7] [29]. The International Chemical Identifier is: InChI=1S/C19H22ClN7O3/c1-4-15(28)27-7-11(14(9-27)29-3)10-30-18-16-13(20)6-21-17(16)24-19(25-18)23-12-5-22-26(2)8-12/h4-6,8,11,14H,1,7,9-10H2,2-3H3,(H2,21,23,24,25)/t11-,14+/m1/s1 [7] [29].

Mass spectrometric analysis confirms the molecular ion peak at m/z 432.15456 for the protonated molecular ion [M+H]+ in positive ion mode [7]. High-resolution mass spectrometry provides accurate mass measurements with sub-parts-per-million accuracy, enabling unambiguous molecular formula assignment [34]. The predicted collision cross section values for various adducts range from 189.7 to 211.6 Ų, providing additional structural confirmation through ion mobility spectrometry [7].

Analytical TechniqueKey ParametersStructural Information
Nuclear Magnetic ResonanceChemical shifts, coupling patternsConnectivity, stereochemistry
High-Resolution Mass Spectrometrym/z 432.15456 [M+H]+Molecular weight, fragmentation
X-ray CrystallographyPDB: 5HG7Three-dimensional structure, binding mode
Infrared SpectroscopyFunctional group vibrationsBond characterization
Collision Cross Section200.3 Ų [M+H]+Gas-phase structure

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

431.1472653 g/mol

Monoisotopic Mass

431.1472653 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5IE92SK9EB

Wikipedia

1-[(3R,4R)-3-[[5-chloro-2-[(1-methylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxymethyl]-4-methoxypyrrolidin-1-yl]prop-2-en-1-one

Dates

Modify: 2023-08-15
1: Cheng H, Nair SK, Murray BW, Almaden C, Bailey S, Baxi S, Behenna DC,

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